4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid

Description

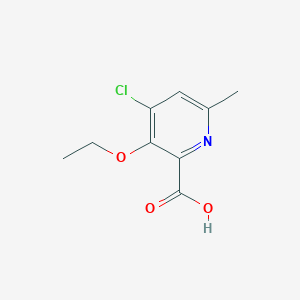

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid is a substituted pyridine derivative characterized by a carboxylic acid group at the 2-position, a chlorine atom at the 4-position, an ethyl ether (ethoxy) group at the 3-position, and a methyl group at the 6-position. Pyridinecarboxylic acids are often studied for their roles as enzyme inhibitors, ligands in coordination chemistry, or intermediates in organic synthesis.

Properties

IUPAC Name |

4-chloro-3-ethoxy-6-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-8-6(10)4-5(2)11-7(8)9(12)13/h4H,3H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLGLVVCSDHZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(N=C1C(=O)O)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233520-12-1 | |

| Record name | 4-chloro-3-ethoxy-6-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-2,6-dimethylpyridine and ethyl alcohol.

Ethyloxy Substitution: The ethyloxy group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as sodium ethoxide.

Carboxylation: The carboxylic acid group is introduced at the 2nd position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid can be synthesized through various methods, often involving the chlorination of pyridine derivatives followed by carboxylation reactions. The compound's structure includes a pyridine ring substituted with a chloro group and an ethoxy group, which contributes to its reactivity and potential biological activity.

Anti-inflammatory Activity

Research has indicated that pyridine derivatives, including this compound, exhibit anti-inflammatory properties. A study demonstrated that related compounds could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation .

Antimicrobial Properties

Pyridine derivatives have also been evaluated for their antimicrobial activity. Compounds similar to this compound have shown promising results against various bacterial strains, indicating their potential use as antimicrobial agents . The structure-activity relationship (SAR) studies suggest that modifications in the pyridine ring can enhance antibacterial potency.

Herbicides and Pesticides

The compound serves as an intermediate in the synthesis of herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for developing agrochemicals aimed at pest control . The synthesis of 4-chloropyridine derivatives has been linked to improved efficacy in agricultural applications due to their selective action against target pests while minimizing harm to non-target organisms.

Case Study: Synthesis of Pyridine Derivatives

A notable study focused on synthesizing various pyridine derivatives using this compound as a precursor. The research highlighted the compound's versatility in generating a range of biologically active molecules through various chemical modifications, including esterification and amidation processes .

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| This compound | Chlorination followed by carboxylation | Anti-inflammatory, antimicrobial |

| Related Pyridine Derivative | Esterification | Enhanced herbicidal properties |

In another investigation, the anti-inflammatory effects of pyridine derivatives were quantified using IC50 values against COX enzymes. The study revealed that certain structural modifications led to increased inhibitory activity, suggesting that this compound could be optimized for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The chloro and ethyloxy groups contribute to its reactivity and ability to form hydrogen bonds with target molecules. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Core Heterocycle Differences

- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) possess two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity compared to pyridine-based compounds. This may improve interactions with biological targets like enzymes or receptors .

- Substituent Positioning : The ethoxy group at position 3 in the target compound introduces steric hindrance absent in simpler analogs like 2-Chloro-6-methylpyrimidine-4-carboxylic acid. This could reduce binding affinity but improve selectivity in certain applications.

Functional Group Variations

- Carboxylic Acid vs. Nitrile : The carboxylic acid group in the target compound and analogs (e.g., 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid) enables ionization at physiological pH, promoting solubility and ionic interactions. In contrast, nitrile-containing derivatives (e.g., 6-Chloro-5-methyl-3-(trifluoromethyl)-2-Pyridinecarbonitrile) are less polar but more resistant to enzymatic hydrolysis .

- Trifluoromethyl (CF₃) Effects : The CF₃ group in 6-Chloro-5-methyl-3-(trifluoromethyl)-2-Pyridinecarbonitrile significantly increases electronegativity and metabolic stability, a feature absent in the target compound.

Biological Activity

4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid is a pyridinecarboxylic acid derivative that has garnered attention for its biological activities, particularly in pharmacological applications. This compound's structure, characterized by a chloro group, an ethoxy group, and a methyl substitution on the pyridine ring, suggests potential interactions with various biological targets.

The molecular formula of this compound is with a molecular weight of approximately 201.64 g/mol. Its chemical structure is significant for its potential biological activity, which can be influenced by the presence of electronegative groups such as chlorine and functional groups like ethoxy.

Biological Activity Overview

Research indicates that pyridinecarboxylic acids exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound have been explored through various studies:

- Antimicrobial Activity : Studies have shown that compounds within this class can inhibit the growth of certain bacteria and fungi. The presence of the chloro and ethoxy groups may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

- Anticancer Properties : Research has indicated that pyridine derivatives can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated cytotoxic effects against various human cancer cell lines, suggesting that this compound may also possess anticancer activity .

- Enzyme Inhibition : Pyridinecarboxylic acids are known to act as enzyme inhibitors in various biochemical pathways. For example, some derivatives have been reported to inhibit kinases involved in cell signaling pathways crucial for cancer progression .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several pyridinecarboxylic acids, including derivatives similar to this compound. The study utilized disc diffusion methods against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of various pyridine derivatives on human colorectal carcinoma cells (SW620). Results showed that compounds with similar structural features to this compound significantly reduced cell viability at micromolar concentrations, indicating potential therapeutic applications in oncology .

Data Table: Biological Activities of Pyridinecarboxylic Acids

| Compound Name | Activity Type | IC50 Value (µM) | Target/Organism |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Staphylococcus aureus |

| Similar Pyridine Derivative | Anticancer | 1.46 | Human colorectal carcinoma cells |

| 1H-Pyrazolo[3,4-b]pyridines | Kinase Inhibition | 0.36 (CDK2) | Cell signaling pathways |

Q & A

Basic Research Questions

Q. How can the synthesis of 4-Chloro-3-(ethyloxy)-6-methyl-2-pyridinecarboxylic acid be optimized for improved yield?

- Methodological Answer : Optimize reaction parameters such as catalyst choice (e.g., palladium or copper-based catalysts for cyclization), solvent selection (DMF or toluene for solubility), and temperature control. Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts. Post-synthesis purification using recrystallization or column chromatography can enhance purity and yield .

Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ethyloxy group integration.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation.

- HPLC with UV detection (≥95% purity threshold) to assess impurities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to:

- Thermal stress (e.g., 40°C, 75% relative humidity for 4 weeks).

- Photolytic stress (ICH Q1B guidelines using UV/visible light).

- Hydrolytic stress (acidic/basic buffers at pH 3–9).

Analyze degradation products via LC-MS and compare against fresh samples .

Advanced Research Questions

Q. What computational strategies can predict the regioselectivity of substitution reactions in this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution, identifying reactive sites (e.g., chlorine at C4 vs. ethyloxy at C3). Use software like Gaussian or ORCA to simulate transition states and compare activation energies for competing pathways .

Q. How can researchers resolve contradictions in reported spectral data (e.g., melting point discrepancies)?

- Methodological Answer : Cross-validate using:

- Differential scanning calorimetry (DSC) to determine precise melting points.

- Variable-temperature NMR to detect polymorphism or solvate formation.

- Independent synthesis replicates to rule out batch-specific impurities .

Q. What strategies enable regioselective functionalization of the pyridine ring for derivative synthesis?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., Boc) at C2-carboxylic acid to steer electrophilic substitution.

- Metal-mediated cross-coupling : Use Suzuki-Miyaura reactions for C6-methyl modification while preserving the ethyloxy group.

- Computational guidance : Prioritize substituent positions predicted to minimize steric hindrance via molecular modeling .

Q. How does the ethyloxy group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : Synthesize analogs with varying alkoxy chains (e.g., methoxy, propyloxy) and compare:

- Enzyme inhibition (e.g., IC₅₀ values against target kinases).

- Membrane permeability (logP measurements or PAMPA assays).

- Metabolic stability (hepatic microsome assays). Correlate findings with molecular docking simulations to identify key interactions .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Perform systematic solubility testing in a solvent gradient (e.g., water, ethanol, DCM, hexane) using UV spectrophotometry. Account for pH-dependent ionization of the carboxylic acid group (pKa ~3–4) and use Hansen solubility parameters to rationalize discrepancies .

Q. What protocols validate the compound’s quantification in complex biological matrices (e.g., plasma)?

- Methodological Answer : Develop a validated LC-MS/MS method with:

- Deuterated internal standards (e.g., d₃-ethyloxy analog) for precision.

- Matrix effect evaluation (post-column infusion studies).

- Calibration curves (1–1000 ng/mL range, R² >0.99) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.